N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine
Overview
Description
“N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Synthesis Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of piperidine derivatives has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Scientific Research Applications
Synthesis and Chemical Reactivity
N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine, a type of aminide, can be used in synthetic chemistry, particularly in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provides access to various imidazo-fused heteroaromatics, showcasing the versatility of this compound in creating complex molecular structures (Garzón & Davies, 2014).
The compound is also relevant in the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating its utility in the formation of highly functionalized piperidines, which are important in various chemical syntheses (Lebold, Leduc, & Kerr, 2009).
Advanced Organic Synthesis Techniques
In photoinduced electron transfer (PET) reactions, amines like N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine undergo efficient cyclizations to produce pyrrolidines and piperidines, showcasing the compound's role in complex organic synthesis processes (Pandey, Reddy, & Kumaraswamy, 1994).
The compound is also involved in ring-opening reactions of donor–acceptor cyclopropanes with various N-nucleophiles. These reactions are important in organic synthesis, especially for assembling different N-heterocycles, including natural products (Budynina, Ivanov, Sorokin, & Melnikov, 2017).
Application in Medicinal Chemistry
In medicinal chemistry, the compound has been used in the synthesis of various pharmacologically relevant structures. For instance, it plays a role in the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which have been evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).
Its utility extends to the discovery of G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructure, an area of interest in developing novel therapeutics for various neurological conditions (Möller et al., 2017).
Future Directions
The future directions in the research of “N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities shown by piperidine derivatives . Additionally, more studies could be conducted to understand its mechanism of action and to develop fast and cost-effective methods for its synthesis .
properties
IUPAC Name |
N-cyclopropyl-1-pyridin-4-ylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-11(1)15-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,11-12,15H,1-2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPCEVNNVGQDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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